molecular formula C19H22ClNO3 B1383049 Defluoro Paroxetine, Hydrochloride CAS No. 324024-00-2

Defluoro Paroxetine, Hydrochloride

Cat. No. B1383049
M. Wt: 347.8 g/mol
InChI Key: XLYKTAGGMBYJOB-NBLXOJGSSA-N
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Description

Defluoro Paroxetine, Hydrochloride is an off-white to light tan solid . It is a drug impurity of Paroxetine, which is a selective serotonin reuptake inhibitor .


Synthesis Analysis

The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern is an attractive topic for medicinal chemists engaged in neurosciences research . Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% . Despite the progress made in this area, there is still room for improvement, searching for new eco-friendly and sustainable synthetic alternatives .


Molecular Structure Analysis

The molecular formula of Defluoro Paroxetine, Hydrochloride is C19H22ClNO3 . The molecular weight is 347.8 g/mol . The IUPAC name is (3 S ,4 R )-3- (1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride .


Chemical Reactions Analysis

Paroxetine interacts with several molecular targets . The central point of the review is focused on the pharmacodynamic analysis based on the molecular mechanism of binding paroxetine to various therapeutic targets .


Physical And Chemical Properties Analysis

Defluoro Paroxetine, Hydrochloride is an off-white to light tan solid . The molecular weight is 347.8 g/mol .

Scientific Research Applications

  • Scientific Field: Psychiatry

    • Application : Paroxetine is a medication used to treat depression, anxiety disorders, and obsessive-compulsive disorder (OCD).
    • Method of Application : Paroxetine is administered orally and is used off-label in children and adolescents .
    • Results or Outcomes : Paroxetine has shown promising therapeutic effects in the treatment of depression, anxiety disorders, and OCD .
  • Scientific Field: Microbiology

    • Application : There is a potential repositioning of Paroxetine as a broad-spectrum antibiotic therapy .
    • Results or Outcomes : Paroxetine has shown bactericidal activity against most of the microorganisms tested .
  • Scientific Field: Gynecology

    • Application : Paroxetine has been approved by the FDA for the treatment of menopausal hot flushes .
    • Method of Application : Paroxetine is a selective serotonin-reuptake inhibitor and is taken at bedtime .
    • Results or Outcomes : The FDA approval indicates that Paroxetine has shown effectiveness in treating menopausal hot flushes .
  • Scientific Field: Proteomics

    • Application : Defluoro Paroxetine, Hydrochloride is used in proteomics research .
    • Results or Outcomes : The outcomes of this application would depend on the specific research being conducted .
  • Scientific Field: Oncology

    • Application : Paroxetine is a strong inhibitor of the cytochrome P-450 CYP2D6 enzyme, which converts tamoxifen into endoxifen, a metabolite that contributes substantially to the pharmacologic activity .
    • Results or Outcomes : The outcomes of this application would depend on the specific research being conducted .
  • Scientific Field: Proteomics

    • Application : Defluoro Paroxetine, Hydrochloride is used in proteomics research applications .
    • Results or Outcomes : The outcomes of this application would depend on the specific research being conducted .

Safety And Hazards

When handling Defluoro Paroxetine, Hydrochloride, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

There are ongoing studies on the synthesis of paroxetine and its derivatives . Despite the progress made in this area, there is still room for improvement, searching for new eco-friendly and sustainable synthetic alternatives .

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYKTAGGMBYJOB-NBLXOJGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defluoro Paroxetine, Hydrochloride

CAS RN

1394842-91-1
Record name Desfluoroparoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUOROPAROXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Huber, M Remberger, A Goetsch, K Davanger, L Kaj… - 2013 - diva-portal.org
… -estriol, d4-estrone, d5-fluoxetine hydrochloride, d3-rac ibuprofen, d6-metformin hydrochloride, d7-rac metoprolol, d4-paracetamol (acetaminophen), defluoro paroxetine hydrochloride, …
Number of citations: 2 www.diva-portal.org

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